N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-phenyl-N-propan-2-yl-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-17(2)27(18-10-4-3-5-11-18)20(29)16-30-22-25-24-21(19-12-6-7-13-23-19)28(22)26-14-8-9-15-26/h3-15,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBCGYHVJTWYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyridine and pyrrole groups. The final steps would involve the formation of the acetamide linkage and the attachment of the phenyl and isopropyl groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or triazole rings.
Reduction: Reduction reactions could target the acetamide group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic components.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been explored for its antibacterial properties, especially against antibiotic-resistant bacteria. Research has shown that derivatives similar to N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit significant inhibition against various strains of bacteria.
Case Study: Inhibition of ESKAPE Pathogens
A study highlighted the efficacy of compounds with similar structures in inhibiting the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics. The disk diffusion method revealed that certain derivatives could achieve inhibition zones exceeding 30 mm against resistant strains, indicating a promising avenue for developing new antibacterial agents .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. The incorporation of triazole and pyridine moieties has been associated with enhanced cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that related triazole derivatives can induce apoptosis in cancer cells. For instance, compounds containing the triazole ring have shown significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values in the low micromolar range . This suggests that N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be further investigated as a potential anticancer agent.
Viral Inhibition
Recent research has also focused on the compound's potential as an antiviral agent. The unique structure allows it to interact with viral proteins, potentially inhibiting their function.
Case Study: SARS-CoV-2 Mpro Inhibition
A study identified lead compounds that inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Derivatives with similar structural features to N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide demonstrated potent inhibitory activity against Mpro, suggesting a role in developing antiviral therapies .
Summary Table of Applications
Wirkmechanismus
The mechanism of action for compounds like N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves interaction with specific molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Analogous Acetamide Derivatives
Key Observations:
Heterocyclic Core Variations: The target compound uses a 1,2,4-triazole core, similar to entries in , whereas compounds employ a 1,2,3-triazole core . Substituents at positions 4 and 5 of the triazole significantly influence electronic properties and binding interactions. For example, the 1H-pyrrol-1-yl group in the target compound may enhance π-π stacking compared to ethyl or amino groups in analogues .
Acetamide Modifications :
- The N-phenyl-N-isopropyl substitution in the target compound is distinct from simpler N-aryl groups (e.g., phenyl in or sulfamoylphenyl in ). This bulkier substitution could impact solubility and steric interactions in biological systems.
Functional Group Diversity :
Key Observations:
- The target compound’s synthesis likely involves triazole ring formation followed by sulfanyl-acetamide coupling, analogous to methods in .
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in offers regioselectivity for 1,2,3-triazoles but is less applicable to 1,2,4-triazoles.
Pharmacological and Physicochemical Properties
Table 3: Reported Bioactivities and Properties of Analogues
Key Observations:
- The pyridin-2-yl group in the target compound may mimic kinase-binding motifs seen in drug candidates .
Biologische Aktivität
N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 418.52 g/mol. This compound features multiple functional groups, including a phenyl group, a propan-2-yl group, and a triazole moiety, which contribute to its biological activity.
The biological activity of N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is linked to its ability to interact with various biological targets. Compounds with similar structures have demonstrated modulation of protein kinase activities and inhibition of certain enzymes involved in cellular signaling pathways. Specifically, the triazole moiety is known for its role in inhibiting fungal growth by targeting sterol biosynthesis pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential as an anti-cancer agent. Research indicates that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. Furthermore, it has shown promise in modulating immune responses, potentially serving as an immunomodulatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antifungal | Inhibits fungal growth | |
| Immunomodulation | Modulates immune response |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote reactive oxygen species (ROS) generation.
Case Study 2: Antifungal Properties
In another investigation focusing on fungal pathogens, this compound demonstrated effective inhibition against Candida albicans and Aspergillus niger. The results indicated that it interferes with ergosterol biosynthesis, a critical component of fungal cell membranes.
Table 2: Case Study Results
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via alkylation of α-chloroacetamides with triazole-thione derivatives under basic conditions (e.g., KOH) . A critical intermediate is the 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thione, which undergoes Paal-Knorr condensation to introduce the pyrrole fragment . Post-synthetic purification often involves recrystallization from ethanol or aqueous HCl .
Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structure?
Structural confirmation requires:
- 1H NMR to verify substituent integration and coupling patterns (e.g., pyridine protons at δ 8.5–9.0 ppm).
- IR spectroscopy to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (C–S, ~600–700 cm⁻¹) groups.
- LC-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis to validate stoichiometry .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
Anti-exudative activity is typically assessed in rodent models (e.g., carrageenan-induced paw edema in rats). Doses range from 10–50 mg/kg, with exudate volume measured via plethysmometry. Activity is correlated with structural features like the pyridine and triazole moieties .
Advanced Research Questions
Q. What computational tools are used to predict the biological potential of this compound?
- PASS program predicts pharmacological effects (e.g., anti-inflammatory, kinase inhibition) based on structural descriptors.
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like COX-2 or NF-κB, focusing on hydrogen bonding between the pyridine ring and catalytic residues .
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst screening : Zeolite (Y-H) or pyridine enhances nucleophilic substitution in triazole alkylation .
- Temperature control : Reflux at 150°C for 5 hours minimizes side reactions .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal molar ratios and solvent systems .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Confirm activity thresholds using multiple assays (e.g., ELISA for cytokine profiling vs. histopathology).
- Metabolic stability assays : Test for species-specific differences in hepatic metabolism (e.g., rat vs. human microsomes).
- Structural analogs : Compare substituent effects (e.g., replacing pyrrole with imidazole) to isolate pharmacophores .
Q. How does the sulfanyl-acetamide moiety influence structure-activity relationships (SAR)?
- The sulfanyl group enhances solubility via hydrogen bonding and modulates electron density in the triazole ring, affecting target binding.
- Acetamide flexibility allows conformational adaptation to hydrophobic pockets in enzyme active sites .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Column chromatography may be replaced with pH-dependent precipitation for large batches.
- Byproduct management : Monitor dimerization of triazole intermediates via LC-MS and adjust stoichiometry .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
